molecular formula C11H21IN4 B2769202 N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide CAS No. 1052553-40-8

N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide

Cat. No. B2769202
CAS RN: 1052553-40-8
M. Wt: 336.221
InChI Key: LVUCDIXRGSXDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide” is a specialty product for proteomics research . Its molecular formula is C11H21IN4 and has a molecular weight of 336.22 .

Scientific Research Applications

Antitubercular Agents

Given the global burden of tuberculosis, researchers are investigating novel antitubercular compounds. 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines may exhibit activity against Mycobacterium tuberculosis.

For more information, you can also find this specialty product for proteomics research here . It is available as a solid, with a melting point of 165°C .

Mechanism of Action

The mechanism of action of “N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide” is not available in the search results. It’s worth noting that this compound is used in proteomics research , which suggests it may interact with proteins in some way.

properties

IUPAC Name

N-(2-methylpropyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.HI/c1-9(2)8-12-11-14-13-10-6-4-3-5-7-15(10)11;/h9H,3-8H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUCDIXRGSXDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NN=C2N1CCCCC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide

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